molecular formula C13H13Cl3N2 B2479897 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride CAS No. 2361634-37-7

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride

Cat. No.: B2479897
CAS No.: 2361634-37-7
M. Wt: 303.61
InChI Key: KDWVDFHYBUMCQN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine hydrochloride is a synthetic amine derivative featuring a 3,4-dichlorophenyl group attached to an ethanamine backbone, with a pyridin-4-yl substituent at the β-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound shares structural motifs with psychoactive agents, particularly antidepressants and receptor-targeting molecules, due to the dichlorophenyl group’s electron-withdrawing properties and the pyridine ring’s aromaticity .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2.ClH/c14-11-2-1-10(8-12(11)15)13(16)7-9-3-5-17-6-4-9;/h1-6,8,13H,7,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWVDFHYBUMCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC2=CC=NC=C2)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride typically involves the reaction of 3,4-dichloroaniline with pyridine derivatives under controlled conditions. One common method includes the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

This compound has been identified as a potent modulator of various biological pathways. Its applications can be categorized as follows:

Anticancer Research

Recent studies have indicated that 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride exhibits significant anticancer properties.

  • Mechanism of Action : The compound acts by inhibiting key signaling pathways involved in tumor growth, including the epidermal growth factor receptor (EGFR) pathway and the vascular endothelial growth factor receptor (VEGFR) pathway. These pathways are critical in regulating cell proliferation and angiogenesis.
  • Cell Line Studies : In vitro studies have demonstrated that this compound shows antiproliferative activity against various cancer cell lines. For instance, it has been reported to have a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 20 to 30 nM against several human cancer cell lines.
StudyFindingsCell Lines TestedGI50 Values (nM)
Assiut et al. (2024)Identified as a dual EGFR/VEGFR inhibitorHCT-15, HT-2922 - 30
Frontiers in Chemistry (2024)Enhanced antiproliferative effects with specific substitutionsVarious cancer types24 (highest potency)

Neurological Research

The compound is also being explored for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems and could be beneficial in treating neurodegenerative diseases.

  • Neurotransmitter Modulation : Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.

Cardiovascular Applications

There is emerging evidence that this compound may have cardioprotective effects, particularly in models of ischemia-reperfusion injury.

  • Cardioprotection Studies : Animal models have shown that treatment with this compound can reduce myocardial damage following ischemic events, potentially through anti-inflammatory mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Lung Cancer

A study focused on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells.

Combination Therapy

Research indicated that combining this compound with traditional chemotherapeutics could enhance overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, thereby modulating biological processes. For instance, it may block the Q_B plastoquinone binding site of photosystem II, disrupting electron flow and inhibiting photosynthesis in plants .

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)piperazine Hydrochloride

  • Structure : Replaces the ethanamine-pyridine moiety with a piperazine ring.
  • The dichlorophenyl group maintains affinity for serotonin and dopamine receptors, similar to sertraline intermediates .
  • Applications : Used in antipsychotic and antidepressant research due to piperazine’s role in modulating neurotransmitter systems .

(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride

  • Structure : Features a propyl chain instead of ethanamine and lacks the pyridine substituent.
  • Pharmacology : The (R)-enantiomer shows stereoselective activity, likely targeting amine transporters or receptors. Its simpler structure may reduce metabolic complexity compared to pyridine-containing analogs .

Sertraline Hydrochloride Intermediate (N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1-naphthalenyledene]methanamine)

  • Structure : Shares the 3,4-dichlorophenyl group but incorporates a tetralin ring system.
  • Function : As a key intermediate in sertraline synthesis, this compound highlights the dichlorophenyl group’s role in serotonin reuptake inhibition. The tetralin system enhances lipophilicity, improving blood-brain barrier penetration .

2-(2-Pyridin-4-yl-1H-indol-3-yl)ethylamine Hydrochloride

  • Structure : Replaces the dichlorophenyl group with an indole ring while retaining the pyridine-ethylamine chain.
  • Activity : The indole moiety may confer affinity for serotonin receptors (e.g., 5-HT2A), while the pyridine enhances π-π interactions. This contrasts with the dichlorophenyl group’s electron-deficient aromaticity .

Physicochemical Properties

Key data from analogs (Table 1):

Compound Molecular Weight Melting Point (°C) Solubility (HCl Salt) Key Substituents
Target Compound ~323.6* 268–287 (estimated) High in polar solvents 3,4-Dichlorophenyl, pyridin-4-yl
1-(3,4-Dichlorophenyl)piperazine HCl 267.58 245–250 Moderate Piperazine ring
Sertraline Intermediate ~327.2 180–185 High Tetralin, dichlorophenyl
2-(2-Chloropyridin-4-yl)ethan-1-amine HCl 211.08 275–280 High Chloropyridine, ethanamine

*Estimated based on structural analogs in .

  • Analysis : The target compound’s pyridine and dichlorophenyl groups increase molecular weight compared to simpler amines. Its melting point aligns with crystalline hydrochloride salts, suggesting stability .

Pharmacological and Toxicological Insights

Receptor Interactions

  • The dichlorophenyl group is common in serotonin-norepinephrine reuptake inhibitors (SNRIs), while pyridine may enhance binding to nicotinic acetylcholine receptors. Compared to sertraline’s tetralin system, the ethanamine-pyridine structure may reduce CNS penetration but improve selectivity .

Metabolism and Toxicity

  • However, chlorinated aromatics raise concerns about bioaccumulation, as seen in environmental contaminants like 3,4-DCA .

Biological Activity

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride, commonly referred to as a dichlorophenyl-pyridine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H12_{12}Cl2_2N2_2·HCl
  • Molecular Weight : 282.16 g/mol
  • CAS Number : 1052543-81-3

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its neuroprotective and anti-inflammatory properties.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective effects, particularly in models of neuroinflammation. A study demonstrated that derivatives of dichlorophenyl compounds can significantly reduce the production of pro-inflammatory cytokines in microglial cells, suggesting a mechanism for protecting against neurodegenerative diseases like Parkinson's disease (PD) .

Anti-inflammatory Properties

The compound has been shown to inhibit the activation of microglia and the subsequent inflammatory response. This is crucial for conditions characterized by neuroinflammation. For instance, in vitro studies revealed that it reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound inhibits the expression of inflammatory mediators such as TNF-alpha and IL-6.
  • Reduction of Oxidative Stress : It may also exert antioxidant effects that protect neuronal cells from oxidative damage.
  • Modulation of Neurotransmitter Systems : There is evidence suggesting that it influences neurotransmitter levels, particularly dopamine, which is critical in the context of PD.

Study 1: Neuroprotective Mechanisms

In a study investigating the effects on microglial activation, this compound was administered to primary microglial cultures exposed to LPS. The results showed a marked decrease in NO production and a reduction in the expression of inflammatory markers .

Study 2: Antiproliferative Activity

Another study evaluated the antiproliferative effects of similar compounds on cancer cell lines. The presence of the dichlorophenyl group was correlated with increased cytotoxicity against various cancer cell lines, indicating potential applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
NeuroprotectionReduced NO production in microglia
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntiproliferativeCytotoxic effects on cancer cell lines
Modulation of DopaminePotential influence on dopamine levels

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